Polymerization Reactivity Order: Triphenylsilyl Methacrylate is the Least Reactive Among Triorganosilyl Methacrylates
In a direct head-to-head study of radical homopolymerization of triorganosilyl methacrylates, triphenylsilyl methacrylate (the closest documented analog to triphenylsilyl prop-2-enoate) exhibited the lowest reactivity. The determined reactivity order was: t-butyldimethylsilyl methacrylate > t-butyldiphenylsilyl methacrylate > diphenylmethylsilyl methacrylate > triphenylsilyl methacrylate [1]. This was attributed to the electron-withdrawing phenyl substituents deactivating the macroradical, correlating with a reduction in electronic density of the monomer double bond [1].
| Evidence Dimension | Radical homopolymerization reactivity ranking |
|---|---|
| Target Compound Data | Triphenylsilyl methacrylate: lowest reactivity (ranked 4th) |
| Comparator Or Baseline | t-butyldimethylsilyl methacrylate (highest), t-butyldiphenylsilyl methacrylate (2nd), diphenylmethylsilyl methacrylate (3rd) |
| Quantified Difference | Reactivity ranking: 1 > 2 > 3 > 4 (no absolute rate constants provided in the abstract, but a clear ordinal difference is established) |
| Conditions | Bulk radical homopolymerization at 60 °C |
Why This Matters
A lower polymerization reactivity indicates a more stable propagating radical, which can be advantageous for achieving controlled polymerization (e.g., lower polydispersity) or for copolymerization with less reactive monomers, offering a differentiated synthetic handle compared to more reactive silyl acrylates.
- [1] Polymer, Vol.35, No.20, 4392-4396, 1994. Triorganosilyl Methacrylates - Kinetic-Studies of Radical Homopolymerization and Radical Copolymerization with Methyl-Methacrylate. View Source
